molecular formula C7H11ClN2O2 B8190426 (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride

(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride

Cat. No.: B8190426
M. Wt: 190.63 g/mol
InChI Key: ZYRCBJHVBSQIBR-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. The resulting pyrazole derivative is then esterified using ethyl alcohol in the presence of an acid catalyst to form the ethyl ester. Finally, the hydrochloride salt is obtained by treating the ester with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act on enzymes and receptors, modulating their activity. The pyrazole ring structure allows it to bind to active sites of enzymes, inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-5-ol
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Amino-1H-pyrazole

Comparison: (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity. Compared to other pyrazole derivatives, it offers unique opportunities for chemical modifications and applications in various fields .

Properties

IUPAC Name

ethyl 2-(1H-pyrazol-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-9-5-6;/h4-5H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRCBJHVBSQIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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